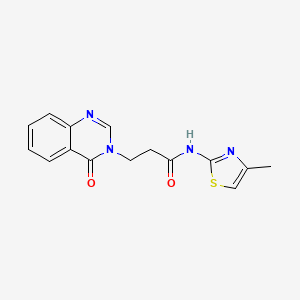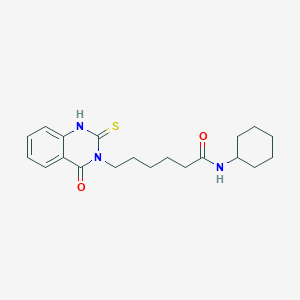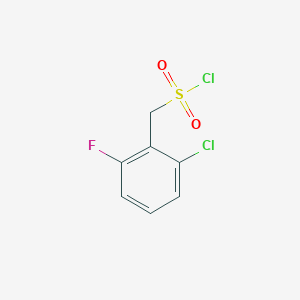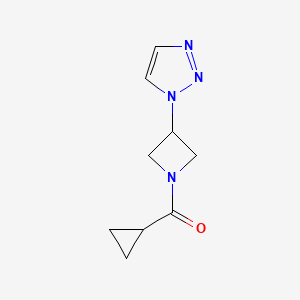
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as NMTQ, is a synthetic organic compound belonging to the quinazolinone family. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NMTQ is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Antimicrobial Properties
- Research has shown that derivatives of N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit significant cytotoxic effects, particularly against tumor cell lines. These compounds have demonstrated anti-inflammatory activity and marked sedative action in vivo, as well as the ability to induce nitric oxide concerning tumor cell lines, indicating potential for therapeutic applications in oncology (Zablotskaya et al., 2013).
- Additionally, certain synthesized derivatives have shown antimicrobial action, suggesting their utility in addressing bacterial infections (Dawbaa et al., 2021).
Anticonvulsant Effects
- Novel derivatives of this compound have been synthesized and tested for anticonvulsant effects, with promising results in various models of experimental epilepsy. One derivative, in particular, demonstrated more potency than phenytoin and ethosuximide, commonly used antiepileptic drugs (Malik et al., 2013).
Antitumor and Antifungal Activities
- Synthesis of new derivatives has also led to compounds with potential antitumor and antifungal activities. Certain compounds with specific structural characteristics were found to exhibit high to moderate activity against cancer cells and showed significant activity against fungal strains like Aspergillus ochraceus (El-bayouki et al., 2011).
Analgesic and Anti-Inflammatory Applications
- Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies have indicated that certain compounds could be more effective than standard drugs in reducing pain and inflammation (Dewangan et al., 2016).
Urease Inhibition and Reduced Cytotoxicity
- A novel series of bi-heterocyclic propanamides derived from this compound exhibited strong urease inhibitory potential while being less cytotoxic, making them promising for further pharmacological studies (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-22-15(17-10)18-13(20)6-7-19-9-16-12-5-3-2-4-11(12)14(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQUEJNUVWSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2371669.png)
![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)
![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)
![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)



